cis-5,6-Dimethylhexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-Dimethyluracil, is a pyrimidine derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol This compound is characterized by its two hydroxyl groups at positions 2 and 4, and two methyl groups at positions 5 and 6 on the pyrimidine ring
Preparation Methods
The synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine typically involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide . The reaction is carried out under heating and stirring conditions, followed by pressure-reduced distillation, addition of water, pH adjustment with acid, cooling, filtration, and drying to obtain the intermediate product. This intermediate is then further processed to yield the final compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and purification steps.
Chemical Reactions Analysis
2,4-Dihydroxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, to form various substituted pyrimidines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dihydroxy-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of mono and polyatomic titanium derivatives.
Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The hydroxyl groups at positions 2 and 4 allow for hydrogen bonding and interaction with active sites of enzymes, potentially inhibiting or modulating their activity . The methyl groups at positions 5 and 6 may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,4-Dihydroxy-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:
Uracil: Lacks the methyl groups at positions 5 and 6, making it less hydrophobic.
Thymine: Contains a methyl group at position 5 but lacks the hydroxyl groups at positions 2 and 4.
Cytosine: Contains an amino group at position 4 instead of a hydroxyl group.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
5,6-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-3-4(2)7-6(10)8-5(3)9/h3-4H,1-2H3,(H2,7,8,9,10) |
InChI Key |
XQYUQCJDPCWDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.